molecular formula C13H13N7O7 B7740926 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide (non-preferred name)

2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide (non-preferred name)

Cat. No.: B7740926
M. Wt: 379.29 g/mol
InChI Key: SNRCCHZTEPDMDU-SYZQJQIISA-N
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Description

2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that features a triazine ring and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate .

Biology

In biological research, the compound’s triazine ring is of interest due to its potential biological activity. Triazine derivatives have been studied for their antimicrobial and anticancer properties .

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. Triazine derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, particularly those involving nucleophilic substitution and redox reactions . The triazine ring may also play a role in its biological activity by interacting with cellular components .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7O7/c1-27-8-3-6(2-7(10(8)22)20(25)26)4-15-17-9(21)5-14-11-12(23)16-13(24)19-18-11/h2-4,22H,5H2,1H3,(H,14,18)(H,17,21)(H2,16,19,23,24)/b15-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRCCHZTEPDMDU-SYZQJQIISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=NNC(=O)CNC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N/NC(=O)CNC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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